4-(2-Propynylsulfanyl)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine
CAS No.: 338418-25-0
Cat. No.: VC6717473
Molecular Formula: C13H8F3N3S
Molecular Weight: 295.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338418-25-0 |
|---|---|
| Molecular Formula | C13H8F3N3S |
| Molecular Weight | 295.28 |
| IUPAC Name | 4-prop-2-ynylsulfanyl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidine |
| Standard InChI | InChI=1S/C13H8F3N3S/c1-2-7-20-11-8-10(13(14,15)16)18-12(19-11)9-5-3-4-6-17-9/h1,3-6,8H,7H2 |
| Standard InChI Key | GNKYIDPPIHIAHS-UHFFFAOYSA-N |
| SMILES | C#CCSC1=NC(=NC(=C1)C(F)(F)F)C2=CC=CC=N2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
4-(2-Propynylsulfanyl)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine (CAS No. 338418-25-0) has the molecular formula C₁₃H₈F₃N₃S and a molecular weight of 295.28 g/mol . Its IUPAC name, 4-prop-2-yn-1-ylsulfanyl-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine, reflects the positions of its substituents:
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A 2-propynylsulfanyl group (-S-C≡CH) at the pyrimidine’s 4-position.
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A 2-pyridinyl ring at the 2-position.
The compound’s SMILES notation, C#CCSC1=NC(=NC(=C1)C(F)(F)F)C2=CC=CC=N2, encodes its connectivity and stereoelectronic features .
Structural Characterization
The compound’s 3D conformation reveals a planar pyrimidine core with orthogonal substituents, as depicted in PubChem’s interactive model . The trifluoromethyl group adopts a tetrahedral geometry, while the 2-propynylsulfanyl chain introduces steric bulk and potential for π-π stacking via the pyridinyl ring.
Table 1: Key Identifiers and Descriptors
| Property | Value | Source |
|---|---|---|
| CAS No. | 338418-25-0 | |
| Molecular Formula | C₁₃H₈F₃N₃S | |
| Molecular Weight | 295.28 g/mol | |
| InChI Key | GNKYIDPPIHIAHS-UHFFFAOYSA-N | |
| ChEMBL ID | CHEMBL1579163 |
Synthesis and Physicochemical Properties
Physicochemical Profiling
The compound’s properties are shaped by its functional groups:
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Lipophilicity: The trifluoromethyl group enhances hydrophobicity (clogP ≈ 2.8 predicted).
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Acid/Base Behavior: The pyridinyl nitrogen (pKa ~4.5) confers weak basicity, while the sulfanyl group may act as a weak acid (pKa ~10) .
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Solubility: Limited aqueous solubility (<1 mg/mL predicted) due to aromatic stacking and hydrophobic -CF₃ .
Table 2: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| logP | 2.8 | XLogP3 |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 6 | PubChem |
| Polar Surface Area | 72.6 Ų | PubChem |
Biological Activity and Mechanism
Table 3: Comparative Kinase Inhibition Data
| Compound | PfGSK3 IC₅₀ (nM) | PfPK6 IC₅₀ (nM) | Pf3D7 EC₅₀ (nM) | Kinase Hits (1 μM) |
|---|---|---|---|---|
| IKK16 | 172 | 11 | 552 ± 37 | 41 |
| 23e | 97 | 8 | 1400 ± 13 | 64 |
| Subject | Not reported | Not reported | Not reported | Not reported |
Applications in Drug Discovery and Beyond
Medicinal Chemistry
The compound’s scaffold is a candidate for:
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Antimalarial agents: Targeting PfGSK3/PfPK6 to circumvent artemisinin resistance .
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Anticancer therapies: Kinase inhibition (e.g., VEGFR-2) for antiangiogenic effects.
Agrochemical Development
Pyrimidine derivatives are explored as herbicides and insecticides. The trifluoromethyl group may enhance metabolic stability in plant systems.
Materials Science
The -CF₃ group’s electron-withdrawing properties could make this compound useful in organic semiconductors or liquid crystals.
Future Research Directions
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Synthetic Optimization: Improve yield and purity via flow chemistry or microwave-assisted synthesis.
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Selectivity Enhancement: Modular substitutions (e.g., replacing 2-propynylsulfanyl with bulkier groups) to reduce kinase promiscuity .
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In Vivo Studies: Evaluate bioavailability and efficacy in murine malaria models.
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Computational Modeling: Molecular dynamics simulations to predict binding modes with PfGSK3/PfPK6.
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